[2-(Morpholin-4-yl)ethyl](triphenyl)phosphanium bromide
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Overview
Description
2-(Morpholin-4-yl)ethylphosphanium bromide is a chemical compound that features a morpholine ring attached to an ethyl group, which is further connected to a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with 2-(bromomethyl)morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Reactants: Triphenylphosphine and 2-(bromomethyl)morpholine.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C).
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.
Industrial Production Methods
Industrial production of 2-(Morpholin-4-yl)ethylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)ethylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium group back to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and morpholine derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Morpholin-4-yl)ethylphosphanium bromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying cellular processes and pathways.
Medicine
In medicinal chemistry, 2-(Morpholin-4-yl)ethylphosphanium bromide is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of bioactive molecules with pharmacological properties.
Industry
Industrially, the compound is utilized in the development of new materials and catalysts. Its unique structure allows for the design of innovative compounds with specific properties.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium moiety can facilitate the compound’s entry into cells, where it can exert its effects by modulating biochemical pathways. The morpholine ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but lacking the morpholine moiety.
Morpholine: A simpler compound that contains only the morpholine ring without the phosphonium group.
[2-(Morpholin-4-yl)ethyl]phosphine: A compound similar to 2-(Morpholin-4-yl)ethylphosphanium bromide but with different substituents on the phosphine group.
Uniqueness
The uniqueness of 2-(Morpholin-4-yl)ethylphosphanium bromide lies in its combination of a morpholine ring and a triphenylphosphonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
21331-68-0 |
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Molecular Formula |
C24H27BrNOP |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H27NOP.BrH/c1-4-10-22(11-5-1)27(23-12-6-2-7-13-23,24-14-8-3-9-15-24)21-18-25-16-19-26-20-17-25;/h1-15H,16-21H2;1H/q+1;/p-1 |
InChI Key |
APDBCNNROABXGZ-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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